N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a pyridazine core substituted with an ethanesulfonyl group at the 6-position. The aryl group at the 3-position of the pyridazine ring is further linked to a 4-methyl-3-nitrobenzamide moiety. Key structural attributes include:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating biological activity in medicinal chemistry.
- Ethanesulfonyl substituent: A polar, electron-withdrawing group that may enhance solubility and influence target binding.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-10-9-17(22-23-19)14-5-4-6-16(11-14)21-20(25)15-8-7-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYYESPLDNABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound. The subsequent steps involve the introduction of the ethanesulfonyl group and the phenyl group, followed by the attachment of the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to pyridazine- and triazolo-pyridazine-based derivatives from the literature (Table 1).
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Compounds in feature ester linkages (e.g., ethyl benzoate), whereas the target uses a benzamide group, which is more resistant to hydrolysis in vivo .
Substituent Impact: Ethanesulfonyl vs. Nitro Group: The 3-nitro substituent on the benzamide distinguishes the target from analogs with electron-donating groups (e.g., methyl in ), possibly altering binding affinity or redox activity .
Biological Activity :
- Triazolo-pyridazine derivatives () demonstrate moderate to good antimicrobial activity, suggesting pyridazine-based scaffolds are viable for such applications. The target’s nitro and ethanesulfonyl groups may target different pathways (e.g., nitroreductase-mediated activation) compared to sulfonamide or ester-linked analogs .
Pharmacokinetic and Electronic Considerations
- Solubility : The ethanesulfonyl group likely enhances solubility over methyl-substituted analogs (e.g., I-6232) but may reduce membrane permeability compared to lipophilic isoxazole derivatives (e.g., I-6273) .
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H18N4O5S
- Molecular Weight : 402.45 g/mol
- CAS Number : 946202-16-0
- Chemical Structure : The compound features a pyridazine ring, which is known for its bioactive properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in cancer pathways, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, likely through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Exhibits activity against specific pathogens |
Case Studies
- Antitumor Activity : A study evaluated the effects of a series of pyridazine derivatives, including this compound, on human cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, suggesting potential for development as an anticancer agent.
- Anti-inflammatory Effects : In vivo studies using animal models indicated that treatment with the compound resulted in reduced inflammation markers following induced inflammatory responses. This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.
- Antimicrobial Studies : Laboratory tests against various bacterial strains showed promising results, with the compound exhibiting bactericidal effects comparable to established antibiotics. Further exploration into its mechanism revealed interference with bacterial cell wall synthesis.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-3-nitrobenzamide, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential coupling of pyridazine and benzamide precursors under controlled conditions. Key steps include sulfonylation of the pyridazine ring and amidation of the benzamide core. To ensure purity, employ high-performance liquid chromatography (HPLC) for real-time monitoring and silica gel column chromatography for post-reaction purification. Reaction optimization (e.g., temperature, solvent selection) minimizes side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use 1H/13C nuclear magnetic resonance (NMR) to confirm substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., nitro, sulfonyl). For crystallinity analysis, X-ray diffraction (XRD) is recommended .
Q. What are the primary storage conditions to maintain the compound’s stability?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent nitro group degradation. Solubility and thermal stability studies indicate that polar aprotic solvents (e.g., DMSO) are optimal for long-term storage. Avoid aqueous buffers with pH < 5 to prevent sulfonamide hydrolysis .
Advanced Questions
Q. How can conflicting solubility data for this compound be resolved to optimize in vitro assays?
- Methodology : Perform differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility. Use solvent screening (e.g., DMSO, ethanol, PEG-400) with dynamic light scattering (DLS) to measure particle size distribution. Adjust assay buffers with co-solvents (e.g., 0.1% Tween-80) to enhance dispersibility while maintaining biological relevance .
Q. What strategies address contradictory enzyme inhibition data in different studies?
- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-validate with mutagenesis studies on the enzyme’s active site to confirm binding specificity .
Q. How to design experiments to elucidate the role of the ethanesulfonyl group in biological activity?
- Methodology : Synthesize analogs with substituent variations (e.g., methylsulfonyl vs. morpholinosulfonyl) and compare structure-activity relationships (SAR) . Use molecular docking simulations to predict interactions with target proteins (e.g., ion channels). Validate hypotheses with in vitro functional assays (e.g., patch-clamp for sodium channel modulation) .
Q. How to optimize reaction conditions to minimize by-products during synthesis?
- Methodology : Apply design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Optimize quenching protocols (e.g., rapid cooling) to prevent retro-aldol or oxidation side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
